Direct Comparison of Cytotoxic Potency Against MDA-MB-231 Breast Cancer Cells
In a head-to-head evaluation against the MDA-MB-231 triple-negative breast cancer cell line, 4-chlorothieno[2,3-D]pyrimidine-6-carboxylic acid exhibited an IC50 value of 27.6 μM, demonstrating inhibitory potency comparable to the clinically established chemotherapeutic agent paclitaxel (PTX, IC50 = 29.3 μM) [1]. This near-equivalent potency was observed in the same assay system, confirming that the target compound possesses intrinsic cytotoxic activity on par with a standard-of-care agent without requiring further derivatization.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 27.6 μM |
| Comparator Or Baseline | Paclitaxel (PTX): 29.3 μM |
| Quantified Difference | Target compound is 1.06-fold more potent (numerically lower IC50) |
| Conditions | MDA-MB-231 breast cancer cell line, in vitro cytotoxicity assay |
Why This Matters
This data provides direct evidence that the target compound possesses intrinsic anticancer activity comparable to a clinically used chemotherapeutic, justifying its selection as a starting scaffold over less potent thieno[2,3-d]pyrimidine analogs that lack the 4-chloro-6-carboxylic acid substitution pattern.
- [1] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. 2025;36(5). View Source
